1-(1,4-Diethylpiperidin-4-yl)piperazine
Description
1-(1,4-Diethylpiperidin-4-yl)piperazine is a piperidine-piperazine hybrid compound characterized by a piperidine core substituted with two ethyl groups at the 1- and 4-positions, further linked to a piperazine moiety. Piperazine derivatives are widely studied for their receptor-binding properties (e.g., serotonin, dopamine, and adrenergic receptors) and cytotoxic activities against cancer cell lines . The diethyl substitution on the piperidine ring may influence lipophilicity, bioavailability, and receptor selectivity compared to simpler piperazine derivatives.
Properties
Molecular Formula |
C13H27N3 |
|---|---|
Molecular Weight |
225.37 g/mol |
IUPAC Name |
1-(1,4-diethylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C13H27N3/c1-3-13(16-11-7-14-8-12-16)5-9-15(4-2)10-6-13/h14H,3-12H2,1-2H3 |
InChI Key |
IRBQPPKCUOBELD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)CC)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Diethylpiperidin-4-yl)piperazine typically involves the reaction of piperazine with 1,4-diethylpiperidine under specific conditions. One common method includes the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of 1-(1,4-Diethylpiperidin-4-yl)piperazine may involve large-scale synthesis using similar coupling reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Diethylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atoms in the piperazine ring act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-(1,4-Diethylpiperidin-4-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,4-Diethylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Chlorobenzhydryl)piperazine Derivatives
These derivatives (e.g., compounds 5a–g in and ) feature a piperazine core substituted with a 4-chlorobenzhydryl group and benzoyl modifications. Key distinctions from 1-(1,4-Diethylpiperidin-4-yl)piperazine include:
- Structural Differences : The absence of a piperidine ring and the presence of aromatic substituents (e.g., 4-chlorobenzhydryl) enhance π-π stacking interactions with biological targets .
- Pharmacological Activity : Derivatives like 5a exhibit potent cytotoxicity (IC₅₀ values <10 µM) against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines due to inhibition of tubulin polymerization or DNA intercalation .
- Stability : Time-dependent cytotoxicity studies confirm sustained activity over 72 hours, suggesting metabolic stability compared to simpler piperazines .
1-(2-Methoxyphenyl)piperazine Derivatives
These compounds (e.g., 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine in ) share structural similarities with the target compound, including a piperazine-piperidine scaffold. Key comparisons:
- Receptor Affinity : Substitution with a 2-methoxyphenyl group enhances dopamine D2 receptor binding (Ki = 2–15 nM) due to hydrophobic interactions and hydrogen bonding with orthosteric sites .
- Synthetic Routes : Synthesized via reductive amination or microwave-assisted hydrolysis, methods that could be adapted for 1-(1,4-Diethylpiperidin-4-yl)piperazine production .
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
TFMPP () is a serotonin receptor agonist with structural and functional contrasts:
- Receptor Selectivity : TFMPP acts as a 5-HT1B agonist (Ki = 65 nM) but lacks affinity for dopamine receptors, unlike piperidine-piperazine hybrids .
- Psychoactive Effects : TFMPP’s trifluoromethyl group increases blood-brain barrier penetration, contributing to its historical use as a recreational drug, a risk less documented for diethyl-substituted analogs .
Alpha-Adrenoceptor-Targeting Piperazines
Compounds like 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine () demonstrate:
- Substitution Effects: The 2-methoxyphenyl group and alkyl chain substitutions optimize α1-adrenoceptor antagonism (Ki = 2.4 nM, pA₂ = 8.8) .
- Selectivity: Diethyl groups in 1-(1,4-Diethylpiperidin-4-yl)piperazine may reduce α2-adrenoceptor binding, improving selectivity compared to non-selective analogs .
Biological Activity
1-(1,4-Diethylpiperidin-4-yl)piperazine is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a subject of investigation in medicinal chemistry, particularly for its neuropharmacological and anticancer properties.
- Molecular Formula : C14H24N2
- Molecular Weight : 224.36 g/mol
- IUPAC Name : 1-(1,4-Diethylpiperidin-4-yl)piperazine
The biological activity of 1-(1,4-Diethylpiperidin-4-yl)piperazine is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in key metabolic pathways. The compound has been observed to exhibit:
- Antagonistic effects on serotonin receptors , which may contribute to anxiolytic and antidepressant-like activities.
- Inhibition of certain cancer cell lines , suggesting potential as an anticancer agent.
Neuropharmacological Effects
Several studies have investigated the neuropharmacological effects of piperazine derivatives, including 1-(1,4-Diethylpiperidin-4-yl)piperazine. These studies indicate that the compound may influence neurotransmitter systems, particularly:
- Serotonergic System : The compound has shown potential anxiolytic effects mediated through serotonin receptor modulation. In animal models, administration of the compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests .
Anticancer Activity
Research has highlighted the anticancer potential of piperazine derivatives. For instance:
- Cell Line Studies : In vitro studies have demonstrated that 1-(1,4-Diethylpiperidin-4-yl)piperazine exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.24 | |
| HeLa (Cervical Cancer) | 0.19 | |
| SGC7901 (Gastric Cancer) | 0.41 |
Structure-Activity Relationship (SAR)
The structure of 1-(1,4-Diethylpiperidin-4-yl)piperazine plays a crucial role in its biological activity. Modifications to the piperazine ring or the diethyl substituents can significantly alter its pharmacological profile:
- Piperazine Ring Modifications : Substituting different groups on the piperazine ring has been shown to enhance or diminish biological activity. For example, compounds with additional aromatic rings often exhibit improved anticancer properties due to increased hydrophobic interactions with cellular targets .
Study on Anticancer Activity
A notable study explored the effects of various piperazine derivatives on cancer cell lines. Among these, 1-(1,4-Diethylpiperidin-4-yl)piperazine was evaluated for its ability to induce apoptosis in A549 and HeLa cells:
- Results : The compound demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like cisplatin, indicating its potential as a lead compound for further development .
Neuropharmacological Assessment
In another study focusing on anxiety disorders, researchers administered 1-(1,4-Diethylpiperidin-4-yl)piperazine to mice subjected to stress tests:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
